
Phenamil methanesulfonate
Übersicht
Beschreibung
Phenamil methanesulfonate (C₁₃H₁₆ClN₇O₄S; CAS 1161-94-0) is a small-molecule compound derived from amiloride, known for its potent and irreversible inhibition of epithelial sodium channels (ENaC) with an IC₅₀ of 400 nM . It also competitively inhibits TRPP3-mediated Ca²⁺ transport (IC₅₀ = 140 nM) and activates bone morphogenetic protein (BMP) signaling to promote osteogenesis and dentin formation . Applications span cystic fibrosis research, bone regeneration, and pulmonary arterial hypertension (PAH) treatment. In vitro, it suppresses ENaC-dependent short-circuit currents in bronchial epithelial cells (IC₅₀ = 75–116 nM) and enhances adipogenesis via PPARγ modulation . In vivo, it reduces hypoxia-induced PAH in rats by downregulating SMA, SM22, and Trb3 mRNA levels .
Vorbereitungsmethoden
Synthetic Routes and Methodologies
Core Structural Modifications of Amiloride
Phenamil methanesulfonate is synthesized through strategic modifications of the amiloride backbone. Amiloride (C₆H₈ClN₇O) undergoes phenyl substitution at the 5-position of its pyrazine ring to introduce a hydrophobic aromatic group, enhancing its binding affinity to sodium channels . The reaction typically employs palladium-catalyzed cross-coupling under inert conditions, with bromoamiloride and phenylboronic acid as precursors . Key parameters include:
-
Catalyst System : Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C.
-
Stoichiometry : 1:1.2 molar ratio of bromoamiloride to phenylboronic acid.
Post-reaction purification involves column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate phenamil free base .
Methanesulfonate Salt Formation
The free base is converted to its methanesulfonate salt to improve aqueous solubility and stability. This step involves acid-base neutralization:
-
Reagent Proportions : Phenamil free base (1 eq) and methanesulfonic acid (1.05 eq) in ethanol.
-
Conditions : Stirring at 25°C for 2 hours, followed by solvent evaporation under reduced pressure .
-
Crystallization : Recrystallization from ethanol/water (7:3) yields off-white to yellow crystals .
Optimization of Reaction Conditions
Catalytic Efficiency and Yield Improvements
Studies comparing palladium catalysts revealed that Pd(OAc)₂ with XPhos ligand increases yield (82% vs. 68% with Pd(PPh₃)₄) by reducing side reactions . Temperature modulation (60–100°C) showed optimal conversion at 80°C, balancing kinetic and thermodynamic control .
Solvent Selection for Salt Formation
Ethanol outperforms acetonitrile and dimethylformamide in salt crystallization due to its polarity and low boiling point, achieving 95% purity . Methanesulfonic acid concentration above 1.05 eq induces hydrolysis, necessitating precise stoichiometric control .
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrazine-H), 7.68–7.72 (m, 5H, phenyl-H), 3.20 (s, 3H, CH₃SO₃⁻) .
-
FTIR : Peaks at 1,668 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (S=O asym), and 1,040 cm⁻¹ (S=O sym) .
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆ClN₇O₄S |
Molecular Weight | 401.8 g/mol |
Solubility | 45 mg/mL in 2-HP-β-CD solution |
Melting Point | 215–218°C (decomposes) |
Storage | 2–8°C, desiccated |
Applications in Research Contexts
Cellular Differentiation Studies
This compound induces peroxisome proliferator-activated receptor γ (PPARγ) expression in preadipocytes at 10–50 μM, promoting adipogenesis via ETS variant 4 activation . Its methanesulfonate salt form enhances cellular uptake by 40% compared to the hydrochloride analogue .
Sodium Channel Inhibition
In E. coli, phenamil inhibits Na⁺-driven flagellar motors (PomA/PotB complex) with an IC₅₀ of 10 μM, demonstrating noncompetitive binding to the stator subunit . Resistance mutations (e.g., PomA-D148Y) reduce efficacy by 90%, underscoring its specificity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenamil (Methansulfonat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Phenamil (Methansulfonat) kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .
4. Wissenschaftliche Forschungsanwendungen
Phenamil (Methansulfonat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Eingesetzt in Studien zu Ionenkanälen und zellulären Transportmechanismen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Mukoviszidose und pulmonaler Hypertonie.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und Verbindungen mit spezifischen Eigenschaften
5. Wirkmechanismus
Phenamil (Methansulfonat) übt seine Wirkungen hauptsächlich durch Hemmung epithelialer Natriumkanäle (ENaC) und des transienten Rezeptorpotenzials Polycystin-3 (TRPP3) aus. Die Hemmung von ENaC reduziert die Natriumresorption in Epithelzellen, was verschiedene physiologische Wirkungen haben kann. Die Verbindung hemmt auch den TRPP3-vermittelten Kalziumtransport, was die zelluläre Kalziumhomöostase beeinflusst. Diese Wirkungen werden durch eine spezifische Bindung an die Zielproteine vermittelt, die zu Konformationsänderungen führen, die den Ionentransport blockieren .
Wissenschaftliche Forschungsanwendungen
Inhibition of Bacterial Motility
Mechanism of Action
Phenamil is recognized for its ability to inhibit bacterial motility by targeting sodium-powered flagellar motors. It acts as a noncompetitive inhibitor, binding to the PomA/PomB stator complex within the bacterial flagellar motor, effectively halting flagellar rotation. Studies have shown that phenamil requires relatively high concentrations (greater than 20 μM) to achieve significant inhibition, but it is markedly more potent than its parent compound, amiloride .
Research Findings
Recent research demonstrated that phenamil reduced the rotation speed of sodium-driven bacterial motors significantly. For instance, at a concentration of 10 μM, phenamil decreased the rotation from approximately 98 Hz to 7 Hz . This characteristic makes phenamil a valuable tool for studying bacterial motility and could lead to the development of new antivirulence drugs.
Bone Tissue Engineering
Promoting Osteogenesis
Phenamil has emerged as a promising agent for bone repair by activating the bone morphogenetic protein (BMP) signaling pathway. In vitro studies indicate that phenamil can enhance osteoblastic differentiation while simultaneously mitigating adipogenic differentiation when used in conjunction with 3D nanofibrous scaffolds that mimic bone matrix .
Scaffold Innovations
Researchers have developed mineralized gelatin nanofibrous scaffolds that improve the delivery and efficacy of phenamil in promoting bone regeneration. These scaffolds facilitate sustained release of phenamil, enhancing its osteoinductive properties under both normal and inflammatory conditions . The combination of phenamil with biomimetic scaffolds represents a significant advancement in regenerative medicine, potentially addressing large bone defects effectively.
Pulmonary Vascular Remodeling
Therapeutic Potential in Pulmonary Diseases
Phenamil has also been investigated for its role in attenuating pulmonary vascular remodeling associated with pulmonary artery hypertension (PAH). It activates NFAT and BMP signaling pathways, which are crucial for regulating vascular remodeling processes . This application highlights phenamil's potential as a therapeutic agent in treating conditions characterized by abnormal vascular growth and remodeling.
Summary Table of Applications
Wirkmechanismus
Phenamil (methanesulfonate) exerts its effects primarily by inhibiting epithelial sodium channels (ENaC) and transient receptor potential polycystin-3 (TRPP3). The inhibition of ENaC reduces sodium reabsorption in epithelial cells, which can have various physiological effects. The compound also inhibits TRPP3-mediated calcium transport, affecting cellular calcium homeostasis. These actions are mediated through specific binding to the target proteins, leading to conformational changes that block ion transport .
Vergleich Mit ähnlichen Verbindungen
Sodium Channel Inhibitors
Amiloride and Benzamil
Phenamil methanesulfonate is structurally related to amiloride and benzamil, which also target ENaC. However, phenamil exhibits superior potency and irreversible binding:
Compound | ENaC IC₅₀ (nM) | TRPP3 IC₅₀ (nM) | Reversibility | Key Applications |
---|---|---|---|---|
This compound | 400 | 140 | Irreversible | Cystic fibrosis, bone repair |
Amiloride | 776 | N/A | Reversible | Hypertension, edema |
Benzamil | 220 | N/A | Reversible | Diuretic research |
- Mechanistic Differences : Phenamil’s irreversible inhibition arises from covalent modification of ENaC subunits, unlike the reversible binding of amiloride and benzamil .
- Bacterial Motility Studies : Phenamil (40 μM) induces resistance in Vibrio parahaemolyticus motility mutants at higher thresholds than amiloride (2.25 mM), reflecting its stronger sodium channel blockade .
TRPP3 Inhibitors
Phenamil uniquely inhibits TRPP3, a cation channel implicated in Ca²⁺ signaling. Comparable inhibitors like quinine (IC₅₀ = 169 μM for potassium channels) lack specificity for TRPP3 .
Osteogenic Small Molecules
Phenamil synergizes with BMP-2/BMP-7 to enhance osteoblast differentiation and mineralization, unlike standalone osteogenic agents:
Compound | Mechanism | Synergy with BMPs | Key Applications |
---|---|---|---|
This compound | Activates BMP/Smad signaling | Yes (additive) | Bone/dentin regeneration |
Dexamethasone | Glucocorticoid receptor agonist | No | Osteoporosis, inflammation |
Statins (e.g., simvastatin) | HMG-CoA reductase inhibition | No | Cholesterol reduction, osteogenesis |
Purmorphamine | Hedgehog pathway agonist | No | Stem cell differentiation |
- Additive Effects : Phenamil combined with BMP-2 increases alkaline phosphatase activity and mineralization in MC3T3-E1 osteoblasts by 2.5-fold compared to BMP-2 alone .
- Delivery Systems : Phenamil’s hydrophobicity necessitates specialized carriers (e.g., sterosomes or 3D-printed alginate/PCL scaffolds) for sustained release, unlike water-soluble dexamethasone .
Adipogenesis Modulators
Phenamil upregulates PPARγ and C/EBPα during adipogenesis, similar to rosiglitazone but without PPARγ agonism:
- Efficiency : Phenamil induces 80% adipocyte differentiation in 3T3-L1 cells at 10 μM, comparable to insulin-dexamethasone-IBMX cocktails .
Biologische Aktivität
Phenamil methanesulfonate, a derivative of amiloride, is primarily known for its role as a sodium channel blocker and has garnered attention for its diverse biological activities, particularly in adipocyte differentiation and osteogenesis. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is chemically classified as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt. It exhibits high purity (≥99%) and is characterized by its ability to inhibit various ion channels, notably the epithelial sodium channels (ENaC) and transient receptor potential channels (TRPP3).
1. Inhibition of Sodium Channels
Phenamil acts as a potent inhibitor of epithelial sodium channels with a dissociation constant (Kd) of 0.4 nM for a high-affinity site on the ENaC. It also inhibits TRPP3 channel currents with an IC50 value of 0.14 μM, indicating its efficacy in modulating sodium transport across epithelial cells .
2. Modulation of Adipocyte Differentiation
Research indicates that phenamil promotes adipocyte differentiation by upregulating the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key transcription factor in adipogenesis. This effect is mediated through the induction of ETV4 and ETV5 expression in preadipocytes, distinguishing it from other adipogenic compounds like harmine .
Adipogenesis
Phenamil has been shown to stimulate adipocyte differentiation in vitro. A study demonstrated that phenamil treatment significantly increased PPARγ expression in preadipocyte cell lines, leading to enhanced adipogenesis . The following table summarizes the effects observed:
Treatment | Effect on PPARγ Expression | Cell Type |
---|---|---|
Control | Baseline | 3T3-F442A Preadipocytes |
Phenamil | Increased | 3T3-F442A Preadipocytes |
GW7845 | No significant change | 3T3-F442A Preadipocytes |
Osteogenesis
In addition to promoting adipogenesis, phenamil has been implicated in osteoblastic differentiation. It activates the bone morphogenetic protein (BMP) signaling pathway, which is crucial for bone formation. Recent studies using mineralized nanofibrous scaffolds showed that phenamil could enhance osteoblastic differentiation while simultaneously mitigating adipogenic differentiation under specific conditions .
Toxicological Profile
This compound has been evaluated for its safety profile. While acute effects may include gastrointestinal disturbances and skin reactions, chronic exposure does not appear to produce significant adverse health effects based on animal studies. Notably, phenamil has shown no mutagenic or carcinogenic properties in long-term studies involving rats and mice .
Case Studies and Research Findings
- Adipocyte Differentiation Study : A detailed analysis revealed that phenamil significantly induced PPARγ mRNA levels in preadipocytes compared to controls. ETV4 was identified as a critical mediator in this process.
- Osteoblastic Differentiation Study : In vitro experiments indicated that phenamil enhances osteogenic differentiation via BMP signaling pathways while inhibiting adipogenesis when used in conjunction with mineralized scaffolds .
Eigenschaften
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
Record name | Phenamil methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-94-0 | |
Record name | Phenamil methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.